1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with three methyl groups and a nitro group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired compound . The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,4,6-trimethyl-5-amino-1H-pyrazolo[3,4-b]pyridin-3-amine .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Lacks the nitro group, which may affect its biological activity.
1,4,6-Trimethyl-5-amino-1H-pyrazolo[3,4-b]pyridin-3-amine: Formed by the reduction of the nitro group, with different chemical properties.
Uniqueness
1,4,6-Trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable molecule for various scientific research applications .
Properties
Molecular Formula |
C9H11N5O2 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1,4,6-trimethyl-5-nitropyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C9H11N5O2/c1-4-6-8(10)12-13(3)9(6)11-5(2)7(4)14(15)16/h1-3H3,(H2,10,12) |
InChI Key |
KYIZYSOAUSPUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1[N+](=O)[O-])C)C)N |
Origin of Product |
United States |
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